Z-Trp-ONp

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cinética Enzimática

Z-Trp-ONp se utiliza en la cinética enzimática para estudiar los mecanismos catalíticos de enzimas como la quimotripsina . Al actuar como un análogo de sustrato, ayuda a comprender la hidrólisis de sustratos específicos y proporciona información sobre los parámetros cinéticos de estado preestablecido de las reacciones catalizadas por enzimas .

Bioquímica

En bioquímica, this compound juega un papel en los estudios de formación de enlaces peptídicos. Sus propiedades electrónicas y estéricas se analizan para comprender la geometría y la conformación de los grupos reactivos electrofílicos en los C-terminales de aminoácidos y péptidos, que son cruciales para la formación de enlaces peptídicos .

Biología Molecular

This compound es relevante en biología molecular para estudiar los canales iónicos TRP (potencial receptor transitorio). Estos canales están involucrados en una variedad de funciones celulares y son objetivos terapéuticos potenciales para enfermedades. Comprender la interacción de this compound con estos canales puede conducir a nuevas perspectivas sobre sus funciones biológicas e intervenciones terapéuticas .

Investigación Farmacéutica

En la investigación farmacéutica, this compound es significativo para las metodologías de descubrimiento de fármacos, especialmente en el contexto del desarrollo de fármacos relacionados con el canal TRP. Ayuda en la selección de compuestos farmacológicos y el análisis de la actividad de los canales iónicos, lo que es vital para la creación de nuevos medicamentos .

Genética

Las aplicaciones de this compound se extienden a la genética, donde se utiliza para explorar las implicaciones de los canales TRP en la inflamación y las respuestas inmunitarias. Esta investigación puede contribuir a resolver la inflamación y comprender el papel de los canales iónicos TRP en la mediación de los mecanismos inflamatorios .

Química Analítica

En química analítica, this compound se utiliza por sus propiedades como el punto de ebullición, el punto de fusión y el peso molecular, que son esenciales para la identificación y cuantificación de sustancias. Sirve como compuesto de referencia en varias técnicas analíticas .

Síntesis de Péptidos

This compound también se emplea en la síntesis de péptidos como bloque de construcción. Su capacidad para formar enlaces peptídicos con otros aminoácidos lo convierte en un reactivo valioso en la síntesis de péptidos para fines de investigación y terapéuticos .

Síntesis Química

Por último, this compound está involucrado en la síntesis química, donde se utiliza como precursor en la síntesis de moléculas más complejas. Su reactividad y estabilidad en diferentes condiciones lo convierten en un compuesto versátil para aplicaciones de química sintética .

Mecanismo De Acción

Target of Action

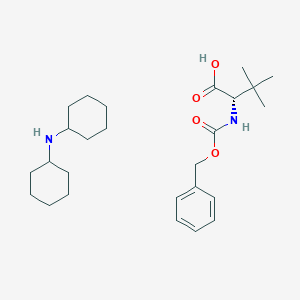

Z-Trp-ONp, also known as (4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate or (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate, is primarily targeted towards the enzyme chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It has an active site that has been selected twice by evolution, in mammalian and bacterial species, as a good system to achieve an efficient catalysis of peptide bond hydrolysis .

Mode of Action

The compound interacts with its target, chymotrypsin, through a process known as acid/base catalysis . This process involves two concurrent pathways of deacylation: below pH 8.0, the deacylation follows a titration curve similar to that found with the native enzyme with a pKk close to 7.0 but a maximal rate constant 4 x 10^4 times lower; above pH 9.0, a hydroxide-ion-catalyzed pathway becomes significant .

Biochemical Pathways

This compound is involved in the tryptophan (Trp) metabolism which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It is known that the rates of deacylation of this compound have been determined as a function of the ph at 25°c .

Result of Action

The result of this compound’s action is the modulation of the activity of chymotrypsin, leading to changes in the efficiency of peptide bond hydrolysis . This can have downstream effects on protein digestion and various physiological functions regulated by tryptophan metabolism .

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the deacylation of this compound follows different pathways depending on the pH level . This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.

Análisis Bioquímico

Biochemical Properties

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate: plays a crucial role in biochemical reactions, particularly in the study of proteases. This compound is often used as a substrate in enzymatic assays to measure the activity of proteolytic enzymes. The interaction between (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate and proteases involves the cleavage of the ester bond, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties .

Cellular Effects

The effects of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate on various cell types and cellular processes are profound. This compound influences cell function by modulating protease activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition or activation of specific proteases by (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can lead to alterations in apoptosis, cell proliferation, and differentiation .

Molecular Mechanism

At the molecular level, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate exerts its effects through specific binding interactions with proteolytic enzymes. The compound’s ester bond is susceptible to cleavage by proteases, resulting in the release of 4-nitrophenol. This reaction not only serves as a measurable endpoint in enzymatic assays but also provides insights into the enzyme’s specificity and catalytic efficiency. Additionally, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can act as an inhibitor or activator of certain proteases, thereby modulating their activity and influencing downstream cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate remains stable under controlled conditions, but its degradation products can impact cellular processes if not properly managed. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in protease activity and subsequent cellular responses .

Dosage Effects in Animal Models

The effects of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate in animal models are dose-dependent. At lower dosages, the compound effectively modulates protease activity without causing significant adverse effects. At higher dosages, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can exhibit toxic effects, including disruptions in cellular metabolism and increased apoptosis. Threshold effects have been observed, indicating that careful dosage management is essential for achieving desired outcomes in experimental settings .

Metabolic Pathways

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate: is involved in several metabolic pathways, primarily those related to proteolysis. The compound interacts with various proteases, influencing metabolic flux and metabolite levels. Enzymes such as trypsin, chymotrypsin, and other serine proteases are known to interact with (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate , leading to the hydrolysis of the ester bond and subsequent release of 4-nitrophenol .

Transport and Distribution

Within cells and tissues, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects. The distribution of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is crucial for its efficacy in modulating protease activity and influencing cellular processes .

Subcellular Localization

The subcellular localization of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate reaches its intended targets within the cell. The compound’s presence in specific subcellular regions allows for precise modulation of protease activity and subsequent cellular responses .

Propiedades

IUPAC Name |

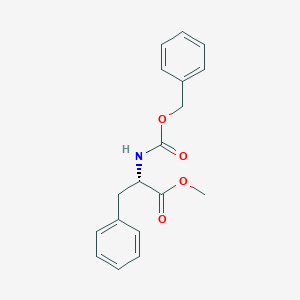

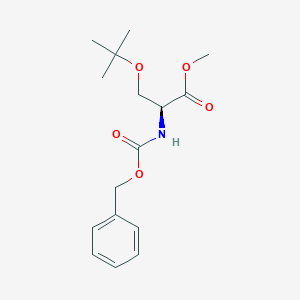

(4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAOGDOJXOYRA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16624-64-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16624-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Z-Trp-ONp unique among other nitrophenyl esters of N(α)-protected α-amino acids?

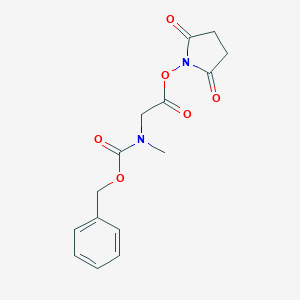

A1: this compound stands out due to its distinctive deep orange color in its crystalline form. This characteristic is not observed in other similar compounds with variations in N(α)-protection, amino acid constituent, spatial arrangement of the tryptophan (Trp) and ester group, or the position of the nitro substituent on the aromatic ring of the ester [].

Q2: What causes the orange color of crystalline this compound?

A2: The research points to the formation of an intermolecular charge transfer complex as the reason behind the orange color []. This complex arises from the interaction between the electron-rich indole ring of the Trp moiety (acting as the donor) and the electron-accepting nitrophenyl group of the -ONp moiety (acting as the acceptor). This interaction leads to a new absorption band near 500 nm in the visible spectrum, giving this compound its characteristic color.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

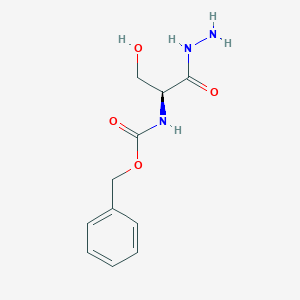

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)